molecular formula C19H23N3O3S B2762930 2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide CAS No. 952973-99-8

2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide

Cat. No. B2762930
CAS RN: 952973-99-8
M. Wt: 373.47
InChI Key: ZFYJQXUCZPFXCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as (7-Isopropyl-5-oxo-2,3-dihydro-5H- [1,3]thiazolo [3,2-a]pyrimidin-3-yl)acetic acid, has the molecular formula C11H14N2O3S and a molecular weight of 254.31 . It is a derivative of thiazolo[3,2-a]pyrimidin .


Molecular Structure Analysis

The molecular structure of this compound is based on a thiazolo[3,2-a]pyrimidin core, which is a bicyclic system containing a thiazole ring fused with a pyrimidine ring . The molecule also contains an isopropyl group, a methoxybenzyl group, and an acetic acid moiety .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 444.3±37.0 °C and a predicted density of 1.47±0.1 g/cm3 . Its pKa is predicted to be 4.21±0.10 .

Scientific Research Applications

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-12(2)16-9-18(24)22-14(11-26-19(22)21-16)8-17(23)20-10-13-5-4-6-15(7-13)25-3/h4-7,9,12,14H,8,10-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYJQXUCZPFXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.